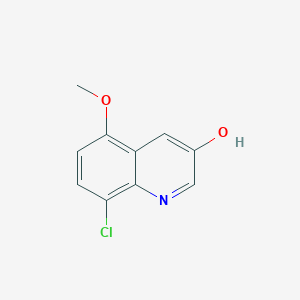
8-Chloro-5-methoxyquinolin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-5-methoxyquinolin-3-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. The presence of a chlorine atom at the 8th position and a methoxy group at the 5th position in the quinoline ring structure imparts unique chemical and biological properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-methoxyquinolin-3-ol typically involves the chlorination and methoxylation of quinoline derivatives. One common method involves the use of 4-chloro-2-nitrophenol and 4-chloro-2-aminophenol as starting materials. These compounds undergo a series of reactions, including cyclization and chlorination, to form the desired product. The reaction conditions often involve the use of hydrochloric acid as a solvent and methacrylaldehyde as a cyclization agent .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of hydrochloric acid and methacrylaldehyde helps in avoiding the formation of unwanted by-products and ensures the safety and efficiency of the reaction .
化学反应分析
Types of Reactions: 8-Chloro-5-methoxyquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
8-Chloro-5-methoxyquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial, anticancer, and antiviral activities, making it a valuable tool in biological research.
Medicine: It has potential therapeutic applications in the treatment of infections, cancer, and neurodegenerative diseases.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and as a fluorescent chemosensor for metal ions
作用机制
The mechanism of action of 8-Chloro-5-methoxyquinolin-3-ol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Antiviral Activity: The compound interferes with viral replication by inhibiting viral enzymes and blocking viral entry into host cells.
相似化合物的比较
5-Chloro-8-hydroxyquinoline: Similar in structure but lacks the methoxy group.
8-Hydroxyquinoline: Lacks both the chlorine and methoxy groups.
5-Methoxyquinoline: Lacks the chlorine atom.
Uniqueness: 8-Chloro-5-methoxyquinolin-3-ol is unique due to the presence of both chlorine and methoxy groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and makes it a versatile compound in scientific research .
属性
分子式 |
C10H8ClNO2 |
|---|---|
分子量 |
209.63 g/mol |
IUPAC 名称 |
8-chloro-5-methoxyquinolin-3-ol |
InChI |
InChI=1S/C10H8ClNO2/c1-14-9-3-2-8(11)10-7(9)4-6(13)5-12-10/h2-5,13H,1H3 |
InChI 键 |
UIUSICFJDBLBRB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C=C(C=NC2=C(C=C1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


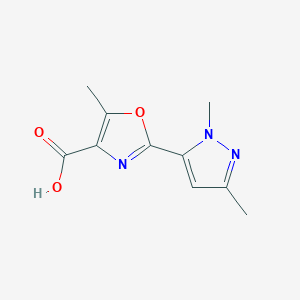
![4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13683620.png)
![5-Azaspiro[2.4]heptan-6-ylmethoxy-tert-butyl-dimethylsilane](/img/structure/B13683625.png)

![8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine](/img/structure/B13683635.png)
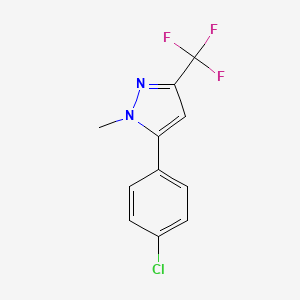
![4-[2-[2-Bromo-4-(trifluoromethyl)phenyl]acetyl]-2-(3-pyridylmethoxy)benzonitrile](/img/structure/B13683655.png)
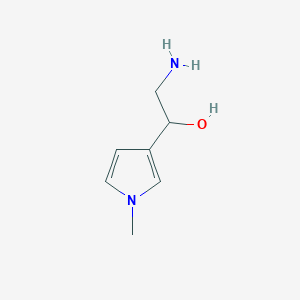
![Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate](/img/structure/B13683660.png)
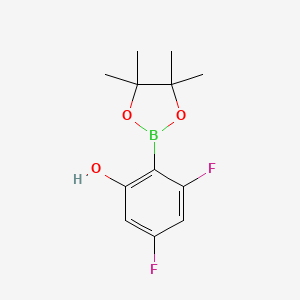
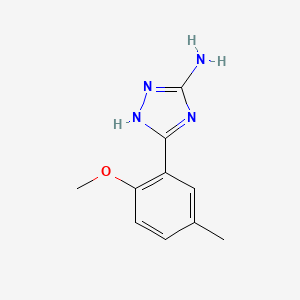
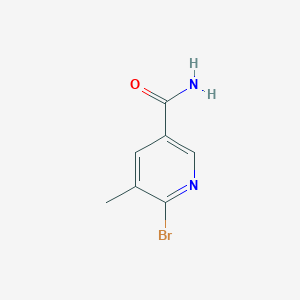
![Ethyl 5-Bromo-2-[2-(1,3-dioxo-2-isoindolinyl)ethyl]furan-3-carboxylate](/img/structure/B13683700.png)
![(S)-4-Methyl-N-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-N-[2-[[(4-methylphenyl)sulfonyl]oxy]propyl]benzenesulfonamide](/img/structure/B13683705.png)
